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Compound of Interest

Compound Name: Perfluorotripentylamine

Cat. No.: B1203272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for

acquiring and interpreting 19F Nuclear Magnetic Resonance (NMR) spectra of

perfluorotripentylamine, also known under the trade name Fluorinert™ FC-70. Given the

unique properties of the 19F nucleus, including its 100% natural abundance and high

gyromagnetic ratio, 19F NMR is an exceptionally sensitive and informative technique for the

structural elucidation and analysis of fluorinated compounds.

Introduction to Perfluorotripentylamine
Perfluorotripentylamine (C₁₅F₃₃N) is a perfluorinated tertiary amine with the chemical formula

N(C₅F₁₁)₃. It is a chemically inert and thermally stable liquid, making it suitable for a variety of

specialized applications, including as an electronic coolant and in medical imaging. The

molecule consists of three perfluoropentyl chains attached to a central nitrogen atom. Due to

the electronegativity of the fluorine atoms, the electron density around the nitrogen is

significantly reduced, rendering the amine non-basic. From an NMR perspective, the

symmetrical structure of perfluorotripentylamine gives rise to a distinct set of fluorine

environments, each with a characteristic chemical shift and coupling pattern.

Predicted 19F NMR Data of Perfluorotripentylamine
Due to the scarcity of publicly available, high-resolution 19F NMR data specifically for

perfluorotripentylamine, the following table presents estimated chemical shifts and typical
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coupling constants. These estimations are based on the known 19F NMR data for the closely

related analogue, perfluorotributylamine (FC-43), and established trends in the chemical shifts

of perfluoroalkane chains. The chemical shifts are referenced to CFCl₃ at 0.00 ppm.

Fluorine
Environment

Assignment
Estimated
Chemical Shift
(δ) (ppm)

Multiplicity

Typical
Coupling
Constants
(JFF) (Hz)

Terminal

Trifluoromethyl
-CF₃ -81.5 Triplet ³JFF ≈ 8-10 Hz

Perfluoroethyl

Group
-CF₂-CF₃ -126.0 Multiplet

²JFF ≈ 4-6 Hz,

³JFF ≈ 2-4 Hz

Perfluoropropyl

Group
-CF₂-CF₂-CF₃ -123.0 Multiplet

²JFF ≈ 4-6 Hz,

³JFF ≈ 2-4 Hz

Perfluorobutyl

Group

-CF₂-CF₂-CF₂-

CF₃
-122.0 Multiplet

²JFF ≈ 4-6 Hz,

³JFF ≈ 2-4 Hz

Alpha-Methylene

Group
N-CF₂- -91.0 Multiplet ²JFF ≈ 4-6 Hz

Note: The multiplicities of the internal methylene groups (-CF₂-) will be complex due to coupling

with adjacent non-equivalent fluorine atoms. For quantitative analysis, a proton-decoupled 19F

NMR experiment is recommended to simplify the spectrum to a series of singlets, allowing for

accurate integration.

Experimental Protocol for 19F NMR Spectroscopy
This section outlines a detailed methodology for acquiring a quantitative 19F NMR spectrum of

neat perfluorotripentylamine.

3.1. Sample Preparation

Sample: Use neat perfluorotripentylamine (Fluorinert™ FC-70) without any solvent.

Perfluorinated liquids are often immiscible with standard NMR solvents.
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NMR Tube: Transfer approximately 0.6 mL of the neat liquid into a standard 5 mm NMR

tube.

Lock Signal: Since no deuterated solvent is used, a different lock strategy is required. If the

spectrometer allows, an unlocked experiment can be performed. Alternatively, a sealed

capillary containing a deuterated solvent (e.g., D₂O or acetone-d₆) can be inserted into the

NMR tube to provide a lock signal. This external lock will not contaminate the sample.

Reference Standard: An external reference can be used by placing a sealed capillary

containing a known reference compound (e.g., CFCl₃ or trifluoroacetic acid in a suitable

solvent) in the NMR tube. Alternatively, the spectrum can be referenced post-acquisition to a

known signal if a small amount of a reference compound with a known chemical shift is

added to the sample (if miscibility allows and it does not interfere with the signals of interest).

For perfluorinated compounds, referencing to an external standard is common.

3.2. Spectrometer Setup and Acquisition Parameters

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe tunable to the 19F frequency is recommended.

Tuning and Matching: Tune and match the probe to the 19F frequency.

Shimming: Perform shimming on the lock signal (if used) to optimize the magnetic field

homogeneity.

Acquisition Parameters (for a quantitative 1D 19F spectrum):

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). For

quantitative results with potentially long relaxation times, an inverse-gated decoupling

sequence can be used if proton coupling is suspected and needs to be removed without

NOE enhancement.

Transmitter Frequency Offset (O1P): Center the spectral window on the region of interest

for perfluorinated compounds, typically around -150 ppm.

Spectral Width (SW): A wide spectral width of at least 250 ppm (e.g., from -50 to -300

ppm) is recommended for initial experiments to ensure all signals are captured.
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Acquisition Time (AQ): Set to at least 2 seconds to ensure good digital resolution.

Relaxation Delay (D1): For quantitative analysis, a long relaxation delay is crucial to allow

for full relaxation of all fluorine nuclei. A D1 of at least 5 times the longest T₁ (spin-lattice

relaxation time) is recommended. For perfluorinated compounds, T₁ values can be several

seconds. A D1 of 30 seconds is a conservative starting point.

Pulse Angle (P1): Use a 90° pulse for maximum signal intensity.

Number of Scans (NS): A small number of scans (e.g., 4 or 8) is typically sufficient due to

the high sensitivity of 19F NMR.

3.3. Data Processing

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to

improve the signal-to-noise ratio before Fourier transformation.

Phasing: Manually phase the spectrum to obtain a flat baseline.

Baseline Correction: Apply a baseline correction algorithm to correct any remaining

distortions.

Referencing: Reference the spectrum to the known chemical shift of the internal or external

standard. If no standard is used, the most downfield signal can be set to a reference value

based on literature data for similar compounds.

Integration: Integrate the distinct signals to determine the relative ratios of the different

fluorine environments.

Visualizations
The following diagrams illustrate the molecular structure of perfluorotripentylamine and a

generalized workflow for its 19F NMR analysis.

Caption: Molecular structure of perfluorotripentylamine with distinct fluorine environments.
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Sample Preparation
(Neat Liquid, Optional External Lock/Reference)

Spectrometer Setup
(Tune/Match Probe, Shimming)

Data Acquisition
(1D 19F Pulse Sequence, Wide SW, Long D1)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Referencing, Integration, Peak Assignment)

Reporting
(Data Tabulation, Structural Confirmation)
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Caption: Generalized workflow for 19F NMR analysis of perfluorotripentylamine.
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[https://www.benchchem.com/product/b1203272#19f-nmr-spectroscopy-of-
perfluorotripentylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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